molecular formula C8H4F3NaO2S B13920279 sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate

sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate

Cat. No.: B13920279
M. Wt: 244.17 g/mol
InChI Key: WLWXXJPQACLTLE-KQGICBIGSA-M
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Description

Sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate is a synthetic organic compound that features a trifluoromethyl group, a thiophene ring, and an enolate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate typically involves the reaction of a thiophene derivative with a trifluoromethyl ketone under basic conditions. The reaction may proceed through the following steps:

    Formation of the enolate: A base such as sodium hydride or sodium ethoxide is used to deprotonate the ketone, forming the enolate ion.

    Addition of the thiophene derivative: The enolate ion then reacts with a thiophene derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and concentration would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule or as a probe in biochemical studies.

    Medicine: It could be investigated for its potential therapeutic properties or as a drug precursor.

    Industry: The compound may find applications in materials science, particularly in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group and thiophene ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-olate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Sodium (2E)-1,1,1-trifluoro-4-oxo-4-(pyridin-2-yl)but-2-en-2-olate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

Molecular Formula

C8H4F3NaO2S

Molecular Weight

244.17 g/mol

IUPAC Name

sodium;(E)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate

InChI

InChI=1S/C8H5F3O2S.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1/b7-4+;

InChI Key

WLWXXJPQACLTLE-KQGICBIGSA-M

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+]

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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